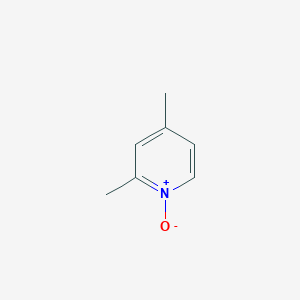

2,4-Dimethylpyridine 1-oxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQVCYOPBMKRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149948 | |

| Record name | 2,4-Dimethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-45-8 | |

| Record name | Pyridine, 2,4-dimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLPYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978DN6CD4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dimethylpyridine 1-oxide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylpyridine 1-Oxide

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of heterocyclic chemistry, pyridine N-oxides are a class of compounds that offer a unique confluence of reactivity, stability, and functionality. The N-oxide moiety fundamentally alters the electronic character of the pyridine ring, transforming it from a relatively electron-deficient system into a versatile synthetic intermediate.[1][2] this compound, also known as 2,4-lutidine N-oxide, exemplifies these properties, serving as a critical building block and modulator in fields ranging from organic synthesis to advanced drug development.[3][4]

The introduction of the N→O dative bond imparts a significant dipole moment and modifies the reactivity profile compared to its parent, 2,4-lutidine.[5] The oxygen atom becomes a potent nucleophilic center and a strong hydrogen bond acceptor, while the pyridine ring itself becomes activated for certain electrophilic substitutions and susceptible to nucleophilic attack at the C2 and C6 positions.[1] This guide provides an in-depth exploration of the core chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a molecule is the bedrock of its application. This compound is a stable, often crystalline solid or a high-boiling liquid, whose characteristics are dictated by the interplay of the aromatic ring, the methyl substituents, and the highly polar N-oxide group.[6]

| Property | Value | Source(s) |

| CAS Registry Number | 1122-45-8 | [7] |

| Molecular Formula | C₇H₉NO | [3][7] |

| Molecular Weight | 123.15 g/mol | [3][7] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Melting Point | 280-282 °C | [7] |

| Boiling Point | 110 °C @ 1 Torr | [7] |

| Canonical SMILES | CC1=CC(=[O-])C | [8] |

| InChIKey | KMQVCYOPBMKRKH-UHFFFAOYSA-N | [7][8] |

Electronic Structure and Reactivity Implications

The chemical behavior of this compound is a direct consequence of its electronic structure. The N-oxide bond introduces resonance forms that distribute electron density throughout the ring, particularly at the C4 (para) and C6 (ortho) positions, while the oxygen atom itself becomes a center of high electron density.

Caption: Resonance delocalization in this compound.

This charge distribution has two major consequences:

-

Enhanced Nucleophilicity of Oxygen: The exocyclic oxygen atom readily coordinates to metal ions and acts as a potent hydrogen bond acceptor. This property is exploited in coordination chemistry and the engineering of pharmaceutical cocrystals.[3][9]

-

Modified Ring Reactivity: Unlike the parent pyridine, the ring is activated towards electrophilic substitution, particularly at the C3 and C5 positions, and also becomes susceptible to nucleophilic attack at the C2 and C6 positions.[1]

Synthesis and Key Reactions

The utility of this compound stems from its straightforward synthesis and its predictable, versatile reactivity.

Synthesis Protocol: N-Oxidation of 2,4-Lutidine

The most common and efficient synthesis involves the direct oxidation of the nitrogen atom of 2,4-lutidine. Hydrogen peroxide in the presence of an acid catalyst is a standard, environmentally benign choice.

Causality: The acid (e.g., acetic acid) protonates the pyridine nitrogen, making it more susceptible to nucleophilic attack by the oxidizing agent. Alternatively, stronger oxidants like peroxy acids (e.g., m-CPBA) can be used, which do not require an acid catalyst but may have lower functional group tolerance.[2]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-lutidine (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Oxidation: To the stirred solution, add hydrogen peroxide (30% aq. solution, 1.5-2.0 eq) portion-wise, monitoring the internal temperature to maintain it below 60-70 °C.

-

Reaction: Heat the mixture to 70-80 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Key Reactivity Profile: Electrophilic Nitration

A hallmark reaction showcasing the altered reactivity of the N-oxide is electrophilic nitration. The N-oxide group directs the incoming electrophile, typically to the position para to the nitrogen, but steric hindrance from the C4-methyl group can influence regioselectivity. Nitration of pyridine N-oxides is a crucial step in the synthesis of various pharmaceutical intermediates.[10][11]

Causality: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The electron-donating character of the N-oxide group facilitates the electrophilic attack on the ring, a reaction that is notoriously difficult on the parent pyridine.

Step-by-Step Methodology (Adapted from related procedures[11][12]):

-

Setup: In a flask cooled in an ice-salt bath (-10 °C to 0 °C), add this compound (1.0 eq) to concentrated sulfuric acid (98%) under vigorous stirring.

-

Nitration: Prepare a nitrating mixture by carefully adding potassium nitrate (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature. Add this nitrating mixture dropwise to the solution of the N-oxide, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 1-3 hours. Monitor the reaction by HPLC or TLC.

-

Quenching: Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralization & Extraction: Neutralize the acidic solution with a strong base (e.g., NaOH or Na₂CO₃) to pH 7-8. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the nitrated product.

Caption: General synthetic workflow utilizing this compound.

Spectroscopic Characterization

Unambiguous identification and quality control rely on spectroscopic analysis.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Two singlets for the methyl groups (~2.3-2.6 ppm). Aromatic protons will appear as distinct multiplets in the ~7.0-8.5 ppm range, typically shifted downfield compared to the parent lutidine due to the influence of the N-oxide. | The chemical shifts are influenced by the electronic environment. The methyl group at C2 is generally slightly more downfield than the one at C4.[3] |

| ¹³C NMR | Resonances for the two methyl carbons and five distinct aromatic carbons. The carbons attached to the nitrogen (C2, C6) are significantly affected. | The N-oxide group alters the electron density across the entire ring, leading to characteristic shifts. |

| FT-IR | Strong absorption band around 1200-1300 cm⁻¹ corresponding to the N-O stretching vibration. C-H stretching for aromatic and methyl groups (~2900-3100 cm⁻¹). | The N-O bond has a strong dipole moment, resulting in a prominent and characteristic IR absorption. |

| Mass Spec. | A clear molecular ion peak (M⁺) at m/z = 123. A characteristic (M-16)⁺ peak corresponding to the loss of the oxygen atom is often observed. | This fragmentation pattern is diagnostic for N-oxides. |

Applications in Drug Development and Research

The unique properties of the N-oxide moiety make it a valuable functional group in medicinal chemistry and drug design.[2]

Modulation of Physicochemical Properties

The highly polar N-oxide group can be introduced to a drug candidate to increase its aqueous solubility and polarity.[2] This can be a critical strategy for overcoming poor pharmacokinetic profiles. Conversely, it can decrease passive diffusion across biological membranes, which can be used to limit off-target effects or reduce CNS penetration.

Bioisosteres and Ligands

The N-oxide can act as a bioisostere for other functional groups and is a potent ligand for metal ions in metalloenzymes. Its ability to form strong hydrogen bonds makes it an excellent scaffold for interacting with protein active sites.

Cocrystal Engineering

In drug development, improving the solubility and bioavailability of an active pharmaceutical ingredient (API) is a major challenge. Pyridine N-oxides, including this compound, can be used as "coformers" to create pharmaceutical cocrystals with APIs. The strong hydrogen bond accepting capability of the N-oxide oxygen is key to forming robust supramolecular synthons with APIs that have hydrogen bond donor groups (e.g., -OH, -COOH, -NH).[4][9]

Caption: Hydrogen bonding synthon in API-N-oxide cocrystals.

Precursors for Substituted Pyridines

As demonstrated, the N-oxide is an exceptionally useful synthetic handle. It activates the pyridine ring for functionalization, and the N-oxide can be easily removed in a final deoxygenation step (e.g., using PCl₃ or catalytic hydrogenation) to yield the desired substituted pyridine, a scaffold present in numerous FDA-approved drugs.[1][13]

Conclusion

This compound is far more than a simple derivative of 2,4-lutidine. It is a strategically designed molecule where the N-oxide group serves as a powerful control element, modulating solubility, directing reactivity, and enabling novel molecular interactions. For the research scientist and drug development professional, a thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in the creation of novel chemical entities and advanced pharmaceutical formulations.

References

-

Pyridine, 2,4-dimethyl-, 1-oxide. CAS Common Chemistry. CAS, a division of the American Chemical Society, n.d. [Link]

-

2,4-Lutidine. Wikipedia. [Link]

-

This compound (C7H9NO). PubChem. [Link]

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]

- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. ResearchGate. [Link]

-

Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. PrepChem.com. [Link]

- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-301029) | 1122-45-8 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 6. 2,4-Dimethylpyridine N-Oxide | 1122-45-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 9. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 11. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. dovepress.com [dovepress.com]

An In-Depth Technical Guide to 2,4-Dimethylpyridine 1-oxide (CAS: 1122-45-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dimethylpyridine 1-oxide, also known as 2,4-Lutidine N-oxide, is a heterocyclic N-oxide that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The introduction of the N-oxide functionality to the 2,4-lutidine core fundamentally alters the electronic properties of the pyridine ring, transforming it from an electron-deficient system into one activated for specific transformations. This modification enhances reactivity towards electrophiles, modulates the physicochemical properties of parent molecules, and provides a synthetic handle for a variety of chemical manipulations. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the field of drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in a laboratory setting. It is a colorless to light yellow liquid under standard conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1122-45-8 | [2] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 91 °C @ 0.3 mmHg; 110 °C @ 1 Torr | [1][2] |

| Melting Point | 280-282 °C | [2] |

| Refractive Index | 1.57 | [1] |

| Synonyms | 2,4-Lutidine N-oxide, 2,4-Lutidine 1-oxide, 2,4-Dimethylpyridine N-oxide | [2] |

Spectroscopic Data: The structural identity of this compound is confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons and the two methyl groups, with chemical shifts influenced by the electron-donating N-oxide group. The aromatic protons will typically appear in the 7-8.5 ppm range, while the methyl protons will be found in the 2-3 ppm region.

-

Infrared (IR) Spectroscopy: Key vibrational bands include C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and a strong, characteristic N-O stretching band typically observed in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 123.16).

Synthesis and Purification

The most common and straightforward synthesis of this compound is through the direct oxidation of its parent pyridine, 2,4-dimethylpyridine (2,4-lutidine).

Reaction Mechanism: N-Oxidation

The N-oxidation of a pyridine is a classic example of nucleophilic attack by the nitrogen atom on an electrophilic oxygen source. Common oxidizing agents include hydrogen peroxide in acetic acid or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[3][4][5] The lone pair of electrons on the pyridine nitrogen attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid.

Caption: Mechanism of Pyridine N-Oxidation.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,4-dimethylpyridine.

Materials:

-

2,4-Dimethylpyridine (2,4-Lutidine)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylpyridine (1.0 eq.) in dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 1.2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5-10 °C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions or thermal runaway.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Slowly add saturated aqueous sodium sulfite solution to quench any remaining peroxy acid. Stir for 20 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 times) to remove m-chlorobenzoic acid, and then with brine. Causality Note: The basic bicarbonate wash is essential to deprotonate and extract the acidic byproduct into the aqueous phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Purification and Characterization Workflow

Confirmation of the final product's identity and purity is a critical, self-validating step in any synthesis.

Caption: Post-synthesis workflow for purification and validation.

Chemical Reactivity and Mechanistic Considerations

The N-oxide moiety dramatically alters the reactivity profile of the pyridine ring. It acts as an electron-donating group via resonance, increasing electron density at the C2, C4, and C6 positions, thereby activating the ring for electrophilic aromatic substitution (EAS).[3][4][5]

Electrophilic Aromatic Substitution (EAS)

Unlike the parent pyridine, which undergoes EAS reactions under harsh conditions, pyridine N-oxides are readily functionalized.[3] Nitration, for example, can be achieved with a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group, predominantly at the 4-position.[5][6]

-

Mechanism Insight: The oxygen atom donates electron density into the ring, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack. The positive charge on the nitrogen atom directs incoming electrophiles away from the C3 and C5 positions and towards the C2 and C4 positions.[3][5] For this compound, the C4 position is blocked, and the C2 position is sterically hindered, making substitution at C6 the most likely outcome for many electrophiles, although reactions at the C3 or C5 positions can also occur depending on the specific reagents and conditions.

A notable example is the nitration of 2,3-dimethylpyridine 1-oxide, which yields the 4-nitro product, a key intermediate in the synthesis of proton-pump inhibitors like lansoprazole.[7][8][9]

Deoxygenation

A key synthetic advantage of using the N-oxide is that the oxygen atom can be removed after it has served its purpose as an activating and directing group.[3][5] This deoxygenation step regenerates the parent pyridine ring, effectively allowing for functionalization that would be difficult to achieve directly.

Common deoxygenation methods include:

-

Phosphorus Compounds: Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are effective.[3]

-

Catalytic Reduction: Palladium-catalyzed transfer hydrogenation or photocatalytic methods offer milder, more chemoselective alternatives.[10][11][12][13]

-

Reducing Metals: Zinc dust in acetic acid can also be used.[14]

The choice of reagent depends on the other functional groups present in the molecule to ensure chemoselectivity.[10]

Applications in Medicinal Chemistry and Drug Development

The N-oxide functional group is a powerful tool in the medicinal chemist's arsenal.[15][16][17] Its inclusion in a molecule can profoundly impact its biological and pharmaceutical properties.

-

Modulation of Physicochemical Properties: The highly polar N⁺-O⁻ bond can significantly increase the aqueous solubility of a drug candidate, which is often a major hurdle in drug development.[15][16] This improved solubility can lead to better bioavailability.

-

Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other hydrogen bond acceptors, such as carbonyl groups.[15] This allows for fine-tuning of drug-receptor interactions.

-

Prodrug Strategies: Heteroaromatic N-oxides can be designed as hypoxia-activated prodrugs.[15][16] In the low-oxygen environment of solid tumors, specific enzymes can reduce the N-oxide to the active parent amine, releasing a cytotoxic agent selectively at the target site.[16]

-

Novel Scaffolds: Pyridine N-oxides themselves can serve as the core scaffold for new therapeutic agents, with documented anticancer, antibacterial, and anti-inflammatory activities.[17] They are also used as coformers in the development of pharmaceutical cocrystals to improve drug properties.[18]

For this compound specifically, its derivatives are explored as ligands in coordination chemistry and as building blocks for more complex, biologically active molecules.[19]

Safety, Handling, and Storage

Hazard Profile:

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]

-

Avoid breathing vapors or dust.[21]

-

Wash hands thoroughly after handling.[22]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[22][23]

-

The compound can be moisture-sensitive and should be stored under an inert atmosphere.[1][23]

-

Incompatible with strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[21][22][23]

References

-

Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2579-2582. Available from: [Link]

-

ChemTube3D. (n.d.). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. University of Liverpool. Available from: [Link]

-

Wikipedia. (2023). Pyridine-N-oxide. Available from: [Link]

-

Gualandi, A., et al. (2020). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science. Available from: [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available from: [Link]

-

Izquierdo, L., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available from: [Link]

-

Naya, S., et al. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Omega. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Available from: [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide-structure. University of Liverpool. Available from: [Link]

-

Katiyar, D. (n.d.). Pyridine. Lecture Notes. Available from: [Link]

-

CAS Common Chemistry. (n.d.). Pyridine, 2,4-dimethyl-, 1-oxide. American Chemical Society. Available from: [Link]

-

Roy, L., & Nangia, A. (2018). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm. Available from: [Link]

-

Bergner, A., & U. Kortz. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link]

-

Chemical Safety. (n.d.). This compound Chemical Label. Available from: [Link]

-

Bergner, A., & U. Kortz. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available from: [Link]

-

ResearchGate. (2023). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Available from: [Link]

-

Furukawa, S. (1955). Reaction of 2, 4-lutidine 1-oxide and 2, 4-dimethylquinoline 1-oxide with acetic anhydride. Pharmaceutical Bulletin. Available from: [Link]

-

The Good Scents Company. (n.d.). 2,4-lutidine 2,4-dimethylpyridine. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. Available from: [Link]

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Wikipedia. (2023). 2,4-Lutidine. Available from: [Link]

-

Chemistry Stack Exchange. (2019). Which organic compound's NMR and IR are these?. Available from: [Link]

- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

-

PubMed. (2014). Solid-state NMR structure characterization of a 13CO-Labeled Ir(I) complex with a P,N-donor ligand including ultrafast MAS methods. Available from: [Link]

Sources

- 1. 2,4-Dimethylpyridine N-Oxide | 1122-45-8 | TCI EUROPE N.V. [tcichemicals.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 9. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 10. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 11. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 14. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 15. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. Buy this compound (EVT-301029) | 1122-45-8 [evitachem.com]

- 20. chemical-label.com [chemical-label.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

synthesis of 2,4-Dimethylpyridine 1-oxide

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethylpyridine 1-Oxide

Abstract

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this compound (also known as 2,4-Lutidine N-oxide). Pyridine N-oxides are crucial intermediates in synthetic chemistry, serving to activate the pyridine ring for various nucleophilic and electrophilic substitutions that are otherwise challenging with the parent heterocycle.[1][2] This document details a robust and widely adopted synthetic protocol utilizing the direct oxidation of 2,4-dimethylpyridine with hydrogen peroxide in glacial acetic acid. The narrative emphasizes the mechanistic rationale behind the experimental choices, safety considerations, and detailed analytical characterization of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven methodology for the preparation of this versatile building block.

Introduction: The Synthetic Utility of Pyridine N-Oxides

Pyridine N-oxides, and specifically this compound, represent a class of highly valuable synthetic intermediates. The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring. The positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack, while the exocyclic oxygen atom can direct electrophilic substitutions to the C2 and C4 positions. This dual reactivity makes N-oxides powerful precursors for synthesizing substituted pyridines, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[2]

The is most commonly achieved through the direct oxidation of the nitrogen atom of 2,4-dimethylpyridine (2,4-lutidine). While various oxidizing agents can accomplish this transformation, the use of hydrogen peroxide in an acidic medium like glacial acetic acid is favored for its efficiency, cost-effectiveness, and environmentally benign byproduct (water).[3][4][5]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid or low-melting solid. Its high polarity, stemming from the N-O bond, makes it soluble in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [6][7] |

| Molecular Weight | 123.15 g/mol | [6] |

| CAS Number | 1122-45-8 | [8] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 110 °C at 1 Torr | [8] |

| InChIKey | KMQVCYOPBMKRKH-UHFFFAOYSA-N | [7][8] |

Synthesis Methodology: N-Oxidation of 2,4-Dimethylpyridine

The Core Reaction Mechanism

The synthesis hinges on the electrophilic oxidation of the lone pair of electrons on the nitrogen atom of the pyridine ring. When using hydrogen peroxide in glacial acetic acid, the active oxidizing agent is peracetic acid (CH₃CO₃H), which is formed in situ. The reaction proceeds via a nucleophilic attack from the pyridine nitrogen onto the electrophilic outer oxygen of the peracetic acid.

Selection of Oxidizing Agent: A Causality-Driven Choice

While potent peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be used, the hydrogen peroxide/acetic acid system offers distinct advantages for this specific transformation:[5]

-

Safety and Cost: Hydrogen peroxide is safer to handle and more economical than pre-formed, potentially explosive peroxy acids.

-

Selectivity: This system is highly selective for the N-oxidation of the pyridine ring without oxidizing the methyl groups.[5]

-

Eco-Friendly: The primary byproduct of the oxidation is water, making it a greener chemical process.[3]

The workflow for this synthesis is a multi-stage process involving reaction setup, controlled execution, and careful purification.

Caption: Overall workflow for the .

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-oxidation of pyridines.[9][10]

Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| 2,4-Dimethylpyridine | C₇H₉N | 107.15 | 50.0 g | 0.467 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | - |

| Hydrogen Peroxide (35% w/w) | H₂O₂ | 34.01 | 49.9 g | 0.514 |

Step-by-Step Procedure

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser. Place the flask in an ice-water bath.

-

Rationale: A multi-neck flask allows for simultaneous addition of reagents, temperature monitoring, and pressure equalization via the condenser. The ice bath is crucial for controlling the initial exothermic reaction.

-

-

Charging the Flask: Add 2,4-dimethylpyridine (50.0 g) and glacial acetic acid (200 mL) to the flask. Begin stirring to ensure the mixture is homogeneous.

-

Controlled Addition of Oxidant: Fill the dropping funnel with 35% hydrogen peroxide (49.9 g). Add the hydrogen peroxide dropwise to the stirred solution over approximately 2-3 hours, ensuring the internal temperature is maintained below 45°C.[10]

-

Causality & Safety: This slow, controlled addition is the most critical step. The reaction between the pyridine and the in situ formed peracetic acid is highly exothermic. Rapid addition can lead to a runaway reaction and forceful decomposition of hydrogen peroxide.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 85°C using an oil bath. Maintain this temperature for approximately 5 hours.[10]

-

Rationale: Heating is required to drive the reaction to completion. The 85°C setpoint provides sufficient thermal energy without causing significant decomposition of the product or oxidant.

-

-

Reaction Monitoring: The reaction's progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or ¹H NMR to check for the disappearance of the starting material.

-

Work-up and Purification: a. Cooling: Cool the reaction mixture to room temperature. b. Peroxide Test (CRITICAL SAFETY STEP): Before any distillation, it is imperative to test for the presence of residual peroxides. Place a drop of the reaction mixture onto a strip of potassium iodide (KI)-starch paper. An immediate dark blue/black color indicates the presence of peroxides. If peroxides are present, they must be quenched by the careful addition of a reducing agent like sodium sulfite solution until the test is negative.

- Trustworthiness: Distilling a solution containing residual peroxides can lead to a violent explosion.[9] This self-validating safety check is non-negotiable. c. Vacuum Distillation: Assemble a distillation apparatus suitable for high vacuum. Remove the bulk of the acetic acid and water under reduced pressure (water aspirator). Once the bulk solvent is removed, switch to a high-vacuum pump (<1 Torr). The product, this compound, will distill at approximately 100-110°C / 1 mm Hg.[8][9]

- Rationale: The product has a high boiling point and can decompose at atmospheric pressure. High-vacuum distillation allows for volatilization at a much lower temperature, preserving the product's integrity.[9]

Caption: Decision logic for selecting a purification method based on final product requirements.

Characterization of the Final Product

-

¹H NMR Spectroscopy: The proton signals of the pyridine ring and methyl groups will shift downfield compared to the starting material due to the electron-withdrawing effect of the N-oxide group. The methyl protons at position 2 are expected to resonate around δ ~2.5–2.6 ppm, while the methyl at position 4 will be around δ ~2.3 ppm.[6]

-

IR Spectroscopy: A strong characteristic absorption band corresponding to the N-O bond stretch is expected in the region of 1200-1300 cm⁻¹.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 123.15.[7]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Decomposition of product during heating or work-up. | Increase reaction time and monitor by TLC. Ensure distillation temperature does not exceed 130°C.[9] |

| Product is Dark/Colored | Air oxidation of impurities or product decomposition. | Handle the compound under an inert atmosphere. A charcoal treatment followed by filtration through celite can remove colored impurities.[11] |

| Contamination with Starting Material | Insufficient oxidant or reaction time. | Use a slight excess of hydrogen peroxide (1.1-1.2 equivalents). Confirm reaction completion via TLC before work-up. |

| Broad Melting/Boiling Point | Presence of residual solvent (acetic acid) or other impurities. | Ensure distillation is performed under a high vacuum to effectively remove all acetic acid. For very high purity, re-purify using flash column chromatography.[11] |

Conclusion

The via the hydrogen peroxide/acetic acid method is a reliable, scalable, and well-established procedure. By understanding the underlying chemical principles and adhering strictly to the safety protocols—particularly regarding temperature control and peroxide testing—researchers can confidently produce this valuable synthetic intermediate. The versatility of the N-oxide functionality ensures its continued importance as a building block in the development of novel molecules across the chemical sciences.

References

- EvitaChem. This compound (EVT-301029) | 1122-45-8.

- Organic Syntheses. Pyridine-n-oxide.

- PubChem. This compound (C7H9NO).

- BenchChem. Technical Support Center: Purification of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

- NIST WebBook. Pyridine, 2,4-dimethyl-.

- CAS Common Chemistry. Pyridine, 2,4-dimethyl-, 1-oxide.

- Periodica Polytechnica Chemical Engineering.

- ChemicalBook. 2,3-Dimethylpyridine-N-oxide synthesis.

- BOC Sciences. CAS 1122-45-8 2,4-Dimethyl-pyridine 1-oxide.

- Tokyo Chemical Industry Co., Ltd. 2,4-Dimethylpyridine N-Oxide 1122-45-8.

- NIH National Library of Medicine.

- Google Patents. CN1982297A - Synthesis of pyridine-N-oxide.

- Google Patents. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.

- YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.

- Sigma-Aldrich. 2,4-DIMETHYLPYRIDINE N-OXIDE AldrichCPR.

- PrepChem.com. Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide.

- Semantic Scholar.

- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Sigma-Aldrich. 2,4-DIMETHYLPYRIDINE N-OXIDE AldrichCPR.

Sources

- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pp.bme.hu [pp.bme.hu]

- 4. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Buy this compound (EVT-301029) | 1122-45-8 [evitachem.com]

- 7. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

2,4-Dimethylpyridine 1-oxide molecular structure

An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2,4-lutidine N-oxide, is a heterocyclic compound of significant interest in synthetic, medicinal, and materials chemistry. The introduction of an N-oxide functionality to the 2,4-dimethylpyridine scaffold profoundly alters its electronic properties, reactivity, and intermolecular interaction potential. This guide provides a comprehensive technical analysis of its molecular structure, moving from its fundamental synthesis to its detailed characterization through spectroscopic, crystallographic, and computational methodologies. We explore the causality behind its structural features—the nature of the N-O bond, the influence of methyl substituents, and the resulting electron distribution—to provide field-proven insights into its reactivity and utility as a versatile chemical building block.

Introduction: The Significance of the N-O Bond

Pyridine N-oxides are a fascinating class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and other functional materials. The transformation of a tertiary nitrogen in an aromatic ring to its corresponding N-oxide introduces a highly polar, zwitterionic N⁺-O⁻ moiety. This functional group is not merely a passive modification; it fundamentally redefines the molecule's character. It enhances water solubility, modulates bioavailability, and can act as a "stealth" group in biomedical applications to reduce immunogenicity.

This compound exemplifies this transformation. The parent molecule, 2,4-lutidine, is a mildly basic, aromatic heterocycle. Upon oxidation, the resulting N-oxide becomes a much more versatile reagent. The oxygen atom acts as a potent hydrogen bond acceptor and a coordination site for metal ions, while the pyridine ring becomes activated for both electrophilic and nucleophilic substitution, opening synthetic pathways inaccessible to the parent lutidine. Understanding the intricate details of its molecular structure is paramount to harnessing its full potential in drug design, catalysis, and crystal engineering.

Synthesis: A Controlled Oxidation Pathway

The most direct and widely adopted method for preparing this compound is the oxidation of 2,4-dimethylpyridine. The choice of oxidant and reaction conditions is critical to achieve high yield and prevent over-oxidation or side reactions. A common and reliable method employs hydrogen peroxide in a carboxylic acid medium, typically glacial acetic acid.

Causality of Experimental Design:

-

The Oxidant (H₂O₂): Hydrogen peroxide is an effective and relatively clean oxidizing agent, with water as its primary byproduct.

-

The Acidic Medium (CH₃COOH): The pyridine nitrogen is basic and must be activated for oxidation. In glacial acetic acid, the nitrogen is protonated, increasing its electrophilicity. This facilitates the nucleophilic attack by hydrogen peroxide, leading to the formation of the N-O bond. The acidic environment prevents the accumulation of basic pyridine, which could catalyze the decomposition of the peroxide.

-

Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (typically 70-80°C) is crucial to ensure a steady reaction rate while minimizing the thermal decomposition of the peroxide and preventing unwanted side reactions on the pyridine ring.

Experimental Protocol: Synthesis of this compound

Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Acetic acid is corrosive and hydrogen peroxide is a strong oxidizer.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.7 g (0.1 mol) of 2,4-dimethylpyridine (2,4-lutidine) with 60 mL of glacial acetic acid.

-

Addition of Oxidant: While stirring the solution, slowly add 11.3 mL (0.11 mol) of 30% aqueous hydrogen peroxide dropwise via an addition funnel. The addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to 75-80°C and maintain this temperature with stirring for 4-5 hours.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the resulting viscous residue in a minimal amount of water and make it basic (pH > 10) by the careful addition of a saturated sodium carbonate solution.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system like acetone/hexane to yield this compound as a crystalline solid.

Structural Elucidation: A Multi-Technique Approach

A comprehensive understanding of the molecular structure of this compound requires the integration of data from multiple analytical techniques. Spectroscopic, crystallographic, and computational methods each provide a unique piece of the puzzle.

Spectroscopic Characterization

Spectroscopy provides insight into the bonding, functional groups, and electronic environment within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The N⁺-O⁻ group exerts a strong electron-withdrawing effect, deshielding the aromatic protons. Compared to the parent 2,4-lutidine, the ring protons of the N-oxide are shifted downfield. The proton at C6, being ortho to the N-oxide, experiences the most significant deshielding. The C3 and C5 protons are also shifted downfield, while the two methyl groups (at C2 and C4) will appear as distinct singlets.

-

¹³C NMR: A similar deshielding effect is observed in the ¹³C NMR spectrum. The C2 and C6 carbons, being closest to the N-oxide group, are shifted significantly downfield. The C4 carbon is also deshielded due to the resonance effect of the N-oxide.[1] This data confirms the substantial redistribution of electron density upon N-oxidation.

-

-

Infrared (IR) Spectroscopy:

-

The most diagnostic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration (νN-O). This is a strong, characteristic absorption typically found in the 1200-1300 cm⁻¹ region. The precise frequency of this band is sensitive to the electronic environment; electron-donating groups on the ring tend to increase the N-O bond order and shift the frequency to a higher wavenumber. The higher frequency of the N-O stretch in pyridine N-oxides compared to aliphatic amine oxides suggests a stronger, shorter bond, a claim supported by computational studies.

-

-

UV-Visible Spectroscopy:

-

The electronic spectrum of this compound is dominated by π → π* transitions. The N-oxide group perturbs the electronic structure of the pyridine ring, typically causing a red shift (bathochromic shift) in the absorption maxima compared to the parent lutidine. This indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

| Table 1: Summary of Spectroscopic Data | |

| Technique | Key Feature |

| ¹H NMR | Downfield shift of ring protons (especially H6) |

| ¹³C NMR | Downfield shift of ring carbons (especially C2, C6) |

| IR | Strong νN-O stretch (~1200-1300 cm⁻¹) |

| UV-Vis | Red-shift compared to parent lutidine |

Crystallographic and Computational Insights

While spectroscopic data provide a picture of the molecule's electronic environment and functional groups, diffraction and computational methods give precise geometric information.

-

X-ray Crystallography:

-

Single-crystal X-ray diffraction provides the most definitive structural data. For pyridine N-oxide, the N-O bond length has been determined to be approximately 1.29-1.34 Å. This is significantly shorter than a typical N-O single bond (~1.44 Å), indicating substantial double-bond character. This partial double-bond character arises from the overlap of the oxygen p-orbitals with the π-system of the pyridine ring. The C-N bond lengths are also affected, typically being slightly longer than in the parent pyridine, reflecting the altered electron distribution.

-

-

Computational Chemistry (DFT):

-

Density Functional Theory (DFT) calculations corroborate experimental findings and provide deeper insights. Computational models predict an N-O bond length for pyridine N-oxide that is in excellent agreement with experimental data. These models also allow for the calculation of the N-O Bond Dissociation Enthalpy (BDE), which is a measure of its strength. Calculations show the BDE of the N-O bond in pyridine N-oxide is significantly higher (by ~10-14 kcal/mol) than in aliphatic amine oxides like trimethylamine N-oxide, confirming the greater strength and stability imparted by the aromatic system.

-

| Table 2: Key Molecular Geometry Parameters | |

| Parameter | Typical Value (from Pyridine N-oxide) |

| N-O Bond Length | ~1.30 Å |

| C-N Bond Length | ~1.38 Å |

| N-O BDE | ~62-64 kcal/mol |

Structure, Reactivity, and Applications

The detailed molecular structure directly dictates the chemical reactivity and potential applications of this compound.

The Nature of the N-O Bond and Electronic Effects

The structure is best described by a resonance hybrid, with significant contribution from zwitterionic forms that place a positive charge on the nitrogen and a negative charge on the oxygen. This creates a strong dipole moment and makes the oxygen atom a potent Lewis base and hydrogen bond acceptor.

The N-oxide group acts as a "push-pull" system. It withdraws electron density from the ring via the sigma framework (inductive effect) but can donate electron density back into the ring via its oxygen lone pairs (resonance effect). This dual nature activates the ring:

-

Electrophilic Attack: Occurs at the electron-rich oxygen atom.

-

Nucleophilic Attack: The ring is rendered electron-deficient, particularly at the C2 and C6 positions, making it susceptible to attack by nucleophiles.

The methyl groups at C2 and C4 are electron-donating, which slightly counteracts the electron-withdrawing effect of the N-oxide and influences the regioselectivity of reactions.

Visualization of Structure and Synthetic Workflow

Caption: Molecular structure of this compound.

Caption: Synthetic workflow for this compound.

Caption: Relationship between structure and chemical reactivity.

Conclusion

The molecular structure of this compound is a finely tuned system where the strong polarity of the N-O bond, its partial double-bond character, and the electronic influence of the methyl substituents create a molecule with unique properties. A multi-faceted analytical approach, combining spectroscopy, crystallography, and computational modeling, is essential to fully appreciate its geometric and electronic intricacies. This detailed structural understanding is the foundation for its rational application in organic synthesis, where it serves as a key intermediate for functionalized pyridines, and in drug development, where the N-oxide moiety can be used to optimize the physicochemical properties of active pharmaceutical ingredients.

References

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Gassman, P. G., & Schenk, W. N. (2002). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3703. Available at: [Link]

-

Chiang, J. F. (1974). Molecular structure of pyridine-N-oxide. The Journal of Chemical Physics, 61(4), 1280–1283. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and calculated N-O bond lengths (Angstroms) in pyridine... [Image]. Retrieved from [Link]

-

Eichhorn, K. (1987). Bond-length-bond-strength correlation between N-O and C-N of pyridine N-oxides. Acta Crystallographica Section B: Structural Science, 43(1), 111-112. Available at: [Link]

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591. Available at: [Link]

-

NIST. (n.d.). Pyridine, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethylpyridine 1-oxide. Retrieved from [Link]

Sources

Introduction: The Molecular Portrait of 2,4-Dimethylpyridine 1-oxide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylpyridine 1-oxide

This compound, also known as 2,4-lutidine N-oxide, is a heterocyclic N-oxide, a class of compounds of significant interest in synthetic chemistry and pharmaceutical development. The introduction of an N-oxide moiety to a pyridine ring profoundly alters its electronic properties and reactivity, making it a versatile intermediate.[1] The N-O bond acts as an electron-donating group, activating the pyridine ring for various chemical transformations.[2] Accurate and unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure and purity of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer expert interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern and the presence of the N-oxide functional group.

Expertise & Experience: The Inductive and Mesomeric Effects of the N-O Group

The N-oxide group significantly influences the chemical shifts of the ring protons and carbons compared to the parent 2,4-dimethylpyridine. This is due to a combination of inductive and mesomeric (resonance) effects. The positively charged nitrogen atom inductively withdraws electron density from the ring, while the negatively charged oxygen atom can donate electron density back into the ring via resonance. This interplay dictates the precise chemical shifts observed. For instance, protons and carbons at the ortho (C2, C6) and para (C4) positions are typically shifted downfield (to a higher ppm value) due to the deshielding effect of the N-oxide group.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR protocol ensures reproducibility and accuracy.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz) is recommended for better signal dispersion.[3]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice for similar pyridine N-oxide compounds.[4]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide singlets for each unique carbon.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-180 ppm.

Data Presentation and Interpretation

The molecular structure and atom numbering scheme for spectral assignment are presented below.

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Justification/Comments |

| H3 | ~7.1-7.2 (d) | - | Expected to be a doublet, coupled to H5 (meta-coupling is small but possible). Shift is comparable to related methylpyridine N-oxides.[3] |

| H5 | ~7.0-7.1 (d) | - | Doublet coupled to H6. Slightly upfield from H3 due to electronic environment. |

| H6 | ~8.1-8.2 (s) | - | Singlet, as adjacent carbons are substituted. Expected to be the most downfield aromatic proton due to proximity to the N-oxide.[4] |

| CH₃ (C7) | ~2.5 (s) | ~17-18 | Singlet. Chemical shift is typical for a methyl group on a pyridine N-oxide ring.[3] |

| CH₃ (C8) | ~2.3 (s) | ~20-21 | Singlet. Similar to the methyl group in 4-methylpyridine N-oxide.[3] |

| C2 | - | ~148-150 | Quaternary carbon attached to nitrogen, significantly deshielded. |

| C3 | - | ~125-127 | Shielded relative to C2 and C4. |

| C4 | - | ~138-140 | Quaternary carbon, deshielded due to substitution and N-oxide influence. |

| C5 | - | ~123-125 | Expected to be the most upfield aromatic carbon. |

| C6 | - | ~137-139 | Deshielded due to proximity to the N-oxide group. |

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most diagnostic absorption bands are those associated with the aromatic ring and the N-O bond.

Expertise & Experience: The N-O Stretching Vibration

The N-O stretching vibration in aromatic N-oxides is a strong and characteristic absorption, typically appearing in the 1200-1300 cm⁻¹ region.[5] Its exact position is sensitive to the electronic nature of the substituents on the pyridine ring. The presence of a strong band in this region is compelling evidence for the N-oxide functionality. Other key vibrations include aromatic C-H stretching just above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1450-1600 cm⁻¹ range.[6]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Caption: Key vibrational modes for this compound in IR spectroscopy.

Data Presentation and Interpretation

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3030-3100 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the pyridine ring.[7] |

| 2850-3000 | Alkyl C-H Stretch | Medium | From the two methyl groups. |

| 1450-1600 | Aromatic C=C and C=N Stretch | Strong-Medium | A series of peaks typical for aromatic rings.[6] |

| 1200-1300 | N-O Stretch | Strong | The most diagnostic peak for the N-oxide functionality. [5][8] |

| 690-900 | Aromatic C-H Out-of-Plane Bend | Strong | The exact position can give information about the ring substitution pattern.[6] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expertise & Experience: The Characteristic Deoxygenation Pathway

A hallmark of pyridine N-oxide mass spectrometry, particularly under atmospheric pressure chemical ionization (APCI) or with elevated temperatures in electrospray ionization (ESI), is the facile loss of an oxygen atom.[9] This "deoxygenation" process results in a prominent fragment ion at [M+H - 16]⁺ or [M - 16]⁺•.[10] This fragmentation is highly diagnostic and can be used to differentiate N-oxides from hydroxylated isomers, which would typically lose water ([M+H - 18]⁺).

Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation:

-

A mass spectrometer equipped with an ESI or APCI source, such as a quadrupole or time-of-flight (TOF) analyzer. A high-resolution mass spectrometer (HRMS) is preferred for accurate mass measurements.[11]

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is added to promote protonation ([M+H]⁺).

Data Acquisition (Positive Ion ESI-MS):

-

Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize ion source parameters (e.g., capillary voltage, source temperature) to achieve a stable and strong signal for the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

To confirm fragmentation, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 124.1) and subjecting it to collision-induced dissociation (CID) to observe its fragment ions.

Caption: Primary fragmentation pathway of protonated this compound.

Data Presentation and Interpretation

The molecular formula of this compound is C₇H₉NO, with a monoisotopic mass of 123.0684 g/mol .[12]

Table 3: Expected Ions in High-Resolution Mass Spectrometry (Positive ESI)

| Ion | Calculated m/z | Observed m/z | Comments |

| [M+H]⁺ | 124.0757 | ~124.1 | Protonated molecule; the base peak or a very prominent peak. |

| [M+Na]⁺ | 146.0576 | ~146.1 | Sodiated adduct, commonly observed as a sodium impurity.[12] |

| [M+H - O]⁺ | 108.0651 | ~108.1 | Key diagnostic fragment resulting from the loss of oxygen (deoxygenation).[9][10] |

The observation of a precursor ion at m/z ~124.1 that fragments to a product ion at m/z ~108.1 upon CID provides unequivocal evidence for the identity of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when leveraging the combined power of NMR, IR, and MS. NMR spectroscopy confirms the precise arrangement of protons and carbons in the substituted pyridine ring. IR spectroscopy provides a rapid check for the crucial N-O stretching vibration, a key functional group identifier. Finally, mass spectrometry confirms the molecular weight and reveals the characteristic deoxygenation fragmentation pathway, a definitive signature of the N-oxide moiety. Together, these techniques provide a robust and self-validating analytical workflow, ensuring the structural integrity and purity of this important chemical intermediate for researchers and drug development professionals.

References

-

March, R. E., & Lewars, E. G. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004. [Link]

-

Bucio, M. A., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. ACS Omega, 3(4), 4339-4346. [Link]

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. [Link]

-

Ghodbane, S., & Gessner, V. H. (2019). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. ResearchGate. [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105-2112. [Link]

-

Abdel-Megeed, M. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

-

Schulz, M., et al. (2018). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved December 22, 2025, from [Link]

-

NIST. (n.d.). Pyridine, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved December 22, 2025, from [Link]

-

Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Copéret, C., et al. (1997). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 62(18), 6469-6471. [Link]

-

SpectraBase. (n.d.). 2,4-Lutidine. In SpectraBase. Retrieved December 22, 2025, from [Link]

-

Siedlecka, R. (2024). Recent trends in the Chemistry of Pyridine N-oxide” (Review Article). ResearchGate. [Link]

-

PubChem. (n.d.). 2,4-Dimethylpyridine. PubChem. Retrieved December 22, 2025, from [Link]

-

CAS. (n.d.). Pyridine, 2,4-dimethyl-, 1-oxide. CAS Common Chemistry. Retrieved December 22, 2025, from [Link]

-

Ramaswamy, K., & Seshadri, K. (1959). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 49(4), 214-220. [Link]

-

Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: Investigation of the activation process. ResearchGate. [Link]

-

NIST. (n.d.). Pyridine, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved December 22, 2025, from [Link]

-

Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591. [Link]

-

NIST. (n.d.). Pyridine, 1-oxide. In NIST Chemistry WebBook. Retrieved December 22, 2025, from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

-

LibreTexts Chemistry. (2023). 15.7: Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum. Retrieved December 22, 2025, from [Link]

-

Margoshes, M., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1357-1360. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

University College London. (n.d.). Chemical shifts. UCL Chemistry. Retrieved December 22, 2025, from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylpyridine 1-oxide

Introduction

2,4-Dimethylpyridine 1-oxide, also known as 2,4-lutidine N-oxide, is a heterocyclic organic compound with the chemical formula C₇H₉NO.[1][2] As a derivative of pyridine, it belongs to the class of pyridine N-oxides, which are characterized by an oxygen atom coordinated to the nitrogen atom of the pyridine ring. This N-oxide functional group significantly alters the electronic properties and reactivity of the aromatic ring, making this compound a versatile building block in organic synthesis and a compound of interest for researchers in drug development and materials science.

The introduction of the N-oxide group and the two methyl substituents on the pyridine ring imparts a unique combination of physical and chemical properties. Understanding these properties is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and established scientific principles. The information presented herein is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Core Physical Properties

The physical characteristics of a compound dictate its behavior in various experimental and industrial settings. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Physical State (at 20°C) | Liquid | |

| Melting Point | Not definitively established. Reported as a liquid at room temperature. A value of 280-282 °C is noted in some databases, but this is likely erroneous. | [3] |

| Boiling Point | 91 °C at 0.3 mmHg110 °C at 1 Torr | [3] |

| Density | 1.10 g/cm³ (at 20/20°C) | |

| Refractive Index | 1.57 (at 20°C) | |

| Solubility | Soluble in organic solvents such as ethanol and ether; less soluble in water. | |

| pKa (of conjugate acid) | Estimated to be in the range of 1-2. |

Detailed Analysis of Physical Properties

Melting and Boiling Point